molecular formula C8H10Cl2N2 B2890312 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride CAS No. 2305255-67-6

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Cat. No.: B2890312
CAS No.: 2305255-67-6
M. Wt: 205.08
InChI Key: SNFBYZRDOUKFFV-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H9ClN2·HCl It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride” are not available, naphthyridines as a class of compounds have shown promise in various areas of research due to their wide range of biological activity . This makes them a fascinating object of research with prospects for use in therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the naphthyridine ring. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound to its tetrahydro derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce fully hydrogenated naphthyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine
  • 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
  • 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Uniqueness

8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;/h2,4,10H,1,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFBYZRDOUKFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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